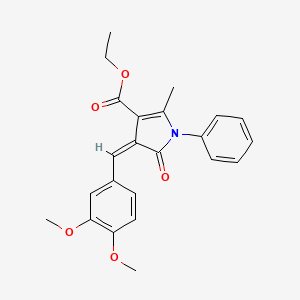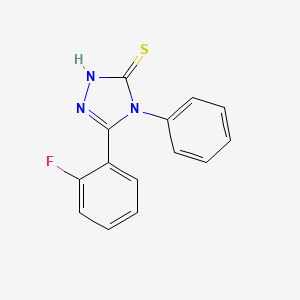![molecular formula C22H16ClN3O4 B11543323 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[3-(1,3-benzoxazol-2-il)fenil]imino}metil]-4-cloro-3,5-dimetil-6-nitrofenol es un compuesto orgánico complejo con una estructura única que incluye un anillo benzoxazol, un grupo fenilo y varios sustituyentes como cloro, metilo y grupos nitro
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-{[3-(1,3-benzoxazol-2-il)fenil]imino}metil]-4-cloro-3,5-dimetil-6-nitrofenol típicamente involucra múltiples pasos, comenzando con la preparación del anillo benzoxazol. El anillo benzoxazol se puede sintetizar a través de la condensación de o-aminofenol con ácidos carboxílicos o sus derivados.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-{[3-(1,3-benzoxazol-2-il)fenil]imino}metil]-4-cloro-3,5-dimetil-6-nitrofenol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y paladio sobre carbono para reacciones de reducción, y nucleófilos como las aminas para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como etanol o metanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado amino, mientras que la sustitución del grupo cloro puede resultar en varios fenoles sustituidos.
Aplicaciones Científicas De Investigación
2-[(E)-{[3-(1,3-benzoxazol-2-il)fenil]imino}metil]-4-cloro-3,5-dimetil-6-nitrofenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-{[3-(1,3-benzoxazol-2-il)fenil]imino}metil]-4-cloro-3,5-dimetil-6-nitrofenol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías específicas involucradas dependen de la aplicación y contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de benzoxazol: Compuestos con anillos benzoxazol similares pero diferentes sustituyentes.
Derivados de fenilo: Compuestos con grupos fenilo similares pero diferentes grupos funcionales.
Unicidad
2-[(E)-{[3-(1,3-benzoxazol-2-il)fenil]imino}metil]-4-cloro-3,5-dimetil-6-nitrofenol es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C22H16ClN3O4 |
|---|---|
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
2-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-16(21(27)20(26(28)29)13(2)19(12)23)11-24-15-7-5-6-14(10-15)22-25-17-8-3-4-9-18(17)30-22/h3-11,27H,1-2H3 |
Clave InChI |
FETXITVYELCJJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)

![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11543290.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)
![N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide](/img/structure/B11543309.png)

![N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B11543317.png)
